molecular formula C24H34O5 B15129176 Cortisol acetonide

Cortisol acetonide

Cat. No.: B15129176
M. Wt: 402.5 g/mol
InChI Key: MAWZQYPLVHVIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisol acetonide is a synthetic glucocorticoid, a class of steroid hormones that are widely used for their anti-inflammatory and immunosuppressive properties. Glucocorticoids like this compound are essential in the treatment of various inflammatory and autoimmune conditions, as well as in certain cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cortisol acetonide involves multiple steps, starting from cortisol. One common method includes the acetonide formation by reacting cortisol with acetone in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the acetonide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to validate the quality of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

Cortisol acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Cortisol acetonide has a wide range of applications in scientific research:

Mechanism of Action

Cortisol acetonide exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits pro-inflammatory signals and promotes anti-inflammatory pathways, thereby reducing inflammation and modulating the immune system .

Comparison with Similar Compounds

Cortisol acetonide is compared with other glucocorticoids such as:

These compounds share similar mechanisms of action but differ in their potency, duration of action, and side effect profiles. This compound is unique due to its specific acetonide structure, which enhances its stability and efficacy .

Properties

IUPAC Name

11'-hydroxy-2,2,10',13'-tetramethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-21(2)28-13-19(27)24(29-21)10-8-17-16-6-5-14-11-15(25)7-9-22(14,3)20(16)18(26)12-23(17,24)4/h11,16-18,20,26H,5-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWZQYPLVHVIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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